![molecular formula C12H18Cl2N4 B1399879 4-{2-metil-1H-imidazo[4,5-b]piridin-1-il}piperidina dihidrocloruro CAS No. 1379527-04-4](/img/structure/B1399879.png)

4-{2-metil-1H-imidazo[4,5-b]piridin-1-il}piperidina dihidrocloruro

Descripción general

Descripción

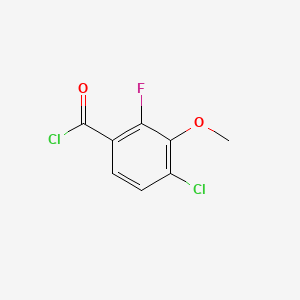

This compound belongs to the class of organic compounds known as phenylpyridines . It is used as an intermediate in the preparation of Telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist used for the treatment of migraines .

Synthesis Analysis

The synthesis of this compound involves the design, synthesis, and evaluation of compounds belonging to a novel series of 2-methyl-1H-imidazo quinoline scaffold derivatives as PI3K/mTOR dual inhibitors . The yield and melting point of the synthesized compound can be determined using 1H NMR and 13C-NMR .Molecular Structure Analysis

The molecular structure of this compound is confirmed by modern analytical techniques like IR, 1H-NMR, 13C-NMR, and ESI-MM MS analysis . The InChI code for this compound is1S/C12H16N4.2ClH/c1-9-15-12-11 (3-2-6-14-12)16 (9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H . Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .Physical and Chemical Properties Analysis

The physical form of this compound is solid, with a melting point of 190 - 195°C . The molecular weight is 289.21 .Aplicaciones Científicas De Investigación

Dispositivos Optoelectrónicos

El grupo imidazo[4,5-b]piridina, que forma parte del compuesto en cuestión, se ha reportado que tiene potencial en la ciencia de los materiales, particularmente en dispositivos optoelectrónicos. Estos dispositivos, que convierten señales eléctricas en señales de fotones y viceversa, son esenciales en la tecnología moderna para aplicaciones como células solares, iluminación LED y tecnologías avanzadas de visualización .

Campo Farmacéutico

Los compuestos con una estructura de imidazo[4,5-b]piridina se encuentran en varios productos farmacéuticos. Por ejemplo, están presentes en medicamentos para tratar el insomnio y las disfunciones cerebrales, así como en medicamentos antiulcerosos. El compuesto específico podría explorarse potencialmente para aplicaciones farmacéuticas similares debido a sus similitudes estructurales .

Sensores

Los derivados de imidazo[4,5-b]piridina se han utilizado como sondas fluorescentes para la detección de iones de mercurio y hierro. Esto indica que el compuesto podría aplicarse en tecnología de sensores para el monitoreo ambiental o el diagnóstico médico para detectar estos iones .

Fármacos Anticancerígenos

Existe un potencial para que los derivados de imidazo[4,5-b]piridina se utilicen como fármacos anticancerígenos. La investigación en esta aplicación podría explorar la eficacia del compuesto contra varias líneas de células cancerosas y su mecanismo de acción .

Microscopía Confocal e Imágenes

Debido a sus propiedades luminiscentes, estos compuestos pueden servir como emisores en técnicas de microscopía confocal e imágenes. Esta aplicación sería beneficiosa para la investigación biológica donde se requiere la visualización de células y tejidos .

Descubrimiento de Fármacos

El diseño y la síntesis de bioisósteros es una parte crucial del descubrimiento de fármacos. El compuesto podría investigarse como un bioisóstero para mejorar la selectividad, la farmacocinética, la estabilidad metabólica y reducir los efectos secundarios en nuevas formulaciones de fármacos .

Pesticidas y Fungicidas

Los derivados de imidazo[4,5-b]piridina también se han utilizado en la agricultura como pesticidas y fungicidas. El compuesto podría probarse para su efectividad en la protección de los cultivos contra plagas y enfermedades .

Inhibidores de Kinasa

Existe una investigación en curso sobre nuevos inhibidores de la kinasa c-Met utilizando estructuras basadas en imidazo[4,5-b]piridina. El compuesto podría optimizarse para este propósito para desarrollar nuevos tratamientos para enfermedades en las que se ve involucrada la kinasa c-Met .

Mecanismo De Acción

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological properties and can interact with various targets .

Mode of Action

It’s known that imidazole-containing compounds can interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The design and synthesis of bioisosteres, which include this compound, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazole-containing compounds are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s known that the action of imidazole-containing compounds can be influenced by various factors, including the chemical environment and the presence of other compounds .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been found to interact with enzymes such as GABA A receptor positive allosteric modulators, proton pump inhibitors, and aromatase inhibitors . These interactions are essential for the compound’s ability to influence various biochemical pathways, including those involved in the central nervous system, digestive system, and cancer .

Cellular Effects

The effects of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of GABA A receptors, which are critical for neurotransmission in the central nervous system . Additionally, it affects the expression of genes involved in inflammation and cancer, thereby altering cellular metabolism and promoting or inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator of GABA A receptors, enhancing their activity and influencing neurotransmission . The compound also inhibits enzymes such as proton pumps and aromatase, leading to changes in cellular pH and hormone levels . These molecular interactions result in significant alterations in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of temporal dynamics in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmission and inhibition of cancer cell proliferation . At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and organ function . These dosage-dependent effects underscore the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmission, hormone synthesis, and cellular pH . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biochemical activity, as it influences the concentration and availability of the compound at target sites.

Subcellular Localization

The subcellular localization of 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its therapeutic potential .

Propiedades

IUPAC Name |

2-methyl-1-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-9-15-12-11(3-2-6-14-12)16(9)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYCKGIWRDIZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3CCNCC3)C=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)